molecular formula C20H31N3O4 B13752950 n-[(Benzyloxy)carbonyl]leucylleucinamide CAS No. 71800-39-0

n-[(Benzyloxy)carbonyl]leucylleucinamide

Cat. No.: B13752950
CAS No.: 71800-39-0
M. Wt: 377.5 g/mol
InChI Key: JCFAUIGZYQYJPD-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]leucylleucinamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of leucylleucinamide. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]leucylleucinamide typically involves the protection of the amino group of leucylleucinamide with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate (Cbz-Cl) as the protecting reagent. The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]leucylleucinamide can undergo various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Free leucylleucinamide.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]leucylleucinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]leucylleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to interact with its target without undergoing premature degradation. The compound can inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]leucylleucinamide is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions. Its applications in peptide synthesis and enzyme inhibition make it a valuable compound in both research and industrial settings.

Properties

CAS No.

71800-39-0

Molecular Formula

C20H31N3O4

Molecular Weight

377.5 g/mol

IUPAC Name

benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H31N3O4/c1-13(2)10-16(18(21)24)22-19(25)17(11-14(3)4)23-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H2,21,24)(H,22,25)(H,23,26)

InChI Key

JCFAUIGZYQYJPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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